

# Commercial Sources and Availability of 4-Di-10-ASP: A Technical Guide

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## Compound of Interest

Compound Name: 4-Di-10-ASP

Cat. No.: B1147751

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## Introduction

**4-Di-10-ASP** (4-(4-(didecylamino)styryl)-N-methylpyridinium iodide) is a lipophilic, cationic styryl dye widely utilized in biological research as a fluorescent probe. Its spectral properties are sensitive to the polarity of its environment, making it a valuable tool for investigating the structure and function of cell membranes and organelles. This technical guide provides an in-depth overview of the commercial availability of **4-Di-10-ASP**, detailed experimental protocols for its key applications, and visualizations of relevant biological pathways.

## Commercial Availability

**4-Di-10-ASP** is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors to aid researchers in selecting the appropriate product for their needs.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	Excitation (nm)	Emission (nm)
MedChem Express	HY-D1630	≥98.0%	5 mg	\$280.00	485	620
TargetMol Chemicals	T85454	>98%	10 mg	Inquire	485	620
Ambeed, Inc.	amb159858	>98%	10 mg, 25 mg, 50 mg	Inquire	485	620

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

## Physicochemical Properties and Storage

- Molecular Formula:  $C_{34}H_{55}IN_2$
- Molecular Weight: 618.72 g/mol
- Appearance: Red to dark red solid
- Solubility: Soluble in DMSO and ethanol.
- Storage: Store at -20°C, protected from light. For long-term storage, desiccate.

## Key Applications and Experimental Protocols

**4-Di-10-ASP** is a versatile fluorescent probe with applications in studying membrane dynamics, including synaptic vesicle recycling, mitochondrial membrane potential, and lipid raft organization.

## Visualization of Synaptic Vesicle Recycling

**4-Di-10-ASP** and its analogs are extensively used to study the exo-endocytic cycling of synaptic vesicles in neurons. The dye reversibly stains synaptic vesicle membranes, and its

fluorescence intensity changes upon internalization and subsequent re-exposure to the extracellular medium during neurotransmission.

- Preparation of Staining Solution: Prepare a 1-10  $\mu\text{M}$  working solution of **4-Di-10-ASP** in a physiological buffer (e.g., Tyrode's solution or artificial cerebrospinal fluid).
- Cell Culture: Culture primary neurons or neuronal cell lines on glass coverslips suitable for fluorescence microscopy.
- Loading of Synaptic Vesicles:
  - Expose the neurons to the **4-Di-10-ASP** staining solution.
  - Induce synaptic vesicle cycling by stimulating the neurons. This can be achieved by:
    - High Potassium Depolarization: Replace the normal buffer with a high potassium buffer (e.g., containing 90 mM KCl) for 1-2 minutes.
    - Electrical Field Stimulation: Apply electrical pulses (e.g., 10-20 Hz for 30-60 seconds) using platinum electrodes.
- Washing: After stimulation, wash the cells extensively with dye-free buffer for 5-10 minutes to remove the surface-bound dye.
- Imaging:
  - Mount the coverslip onto a fluorescence microscope.
  - Excite the sample at ~485 nm and capture the emission at ~620 nm.
  - Fluorescent puncta represent clusters of newly endocytosed synaptic vesicles.
- Unloading (Destaining):
  - To observe exocytosis, stimulate the loaded neurons again in a dye-free buffer.
  - The decrease in fluorescence intensity corresponds to the release of the dye from the vesicles into the extracellular space.

- Acquire time-lapse images to monitor the kinetics of destaining.

## Assessment of Mitochondrial Membrane Potential

The cationic nature of **4-Di-10-ASP** leads to its accumulation in mitochondria, which have a negative membrane potential. Changes in mitochondrial membrane potential, an indicator of cell health and function, can be monitored by changes in **4-Di-10-ASP** fluorescence.

- Cell Preparation: Plate cells of interest in a suitable imaging dish or multi-well plate.
- Dye Loading:
  - Prepare a working solution of **4-Di-10-ASP** (typically 1-5  $\mu\text{M}$ ) in a balanced salt solution or culture medium.
  - Incubate the cells with the dye solution for 15-30 minutes at 37°C.
- Washing: Gently wash the cells twice with a pre-warmed buffer to remove excess dye.
- Imaging:
  - Image the cells using a fluorescence microscope with appropriate filter sets (Ex/Em: ~485/620 nm).
  - Healthy cells with polarized mitochondria will exhibit bright mitochondrial staining.
- Inducing Depolarization (Optional Control):
  - To confirm that the staining is dependent on mitochondrial membrane potential, treat a sample of cells with a mitochondrial uncoupler such as FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at a concentration of 1-10  $\mu\text{M}$  for 5-10 minutes.
  - A significant decrease in fluorescence intensity indicates mitochondrial depolarization.

## Visualization of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cellular signaling. **4-Di-10-ASP** can be used to visualize these ordered

membrane domains due to its sensitivity to the lipid environment.

- Cell Staining:
  - Incubate live cells with 5-10  $\mu\text{M}$  **4-Di-10-ASP** in a suitable buffer for 10-20 minutes at room temperature.
- Induction of Raft Clustering (Optional):
  - To enhance visualization, lipid raft clustering can be induced by treating cells with specific ligands or antibodies that bind to raft-associated proteins (e.g., cross-linking of the B cell receptor).<sup>[1][2]</sup>
- Fluorescence Microscopy:
  - Observe the stained cells using a fluorescence microscope.
  - Lipid rafts will appear as distinct, often more intensely fluorescent, patches or domains within the plasma membrane.
- Co-localization Studies:
  - To confirm the identity of these domains as lipid rafts, co-stain the cells with a known lipid raft marker, such as cholera toxin subunit B (CT-B) conjugated to a different fluorophore (e.g., FITC or Alexa Fluor 488).
  - Co-localization of **4-Di-10-ASP** and the raft marker will provide strong evidence for the visualization of lipid rafts.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the applications of **4-Di-10-ASP**.

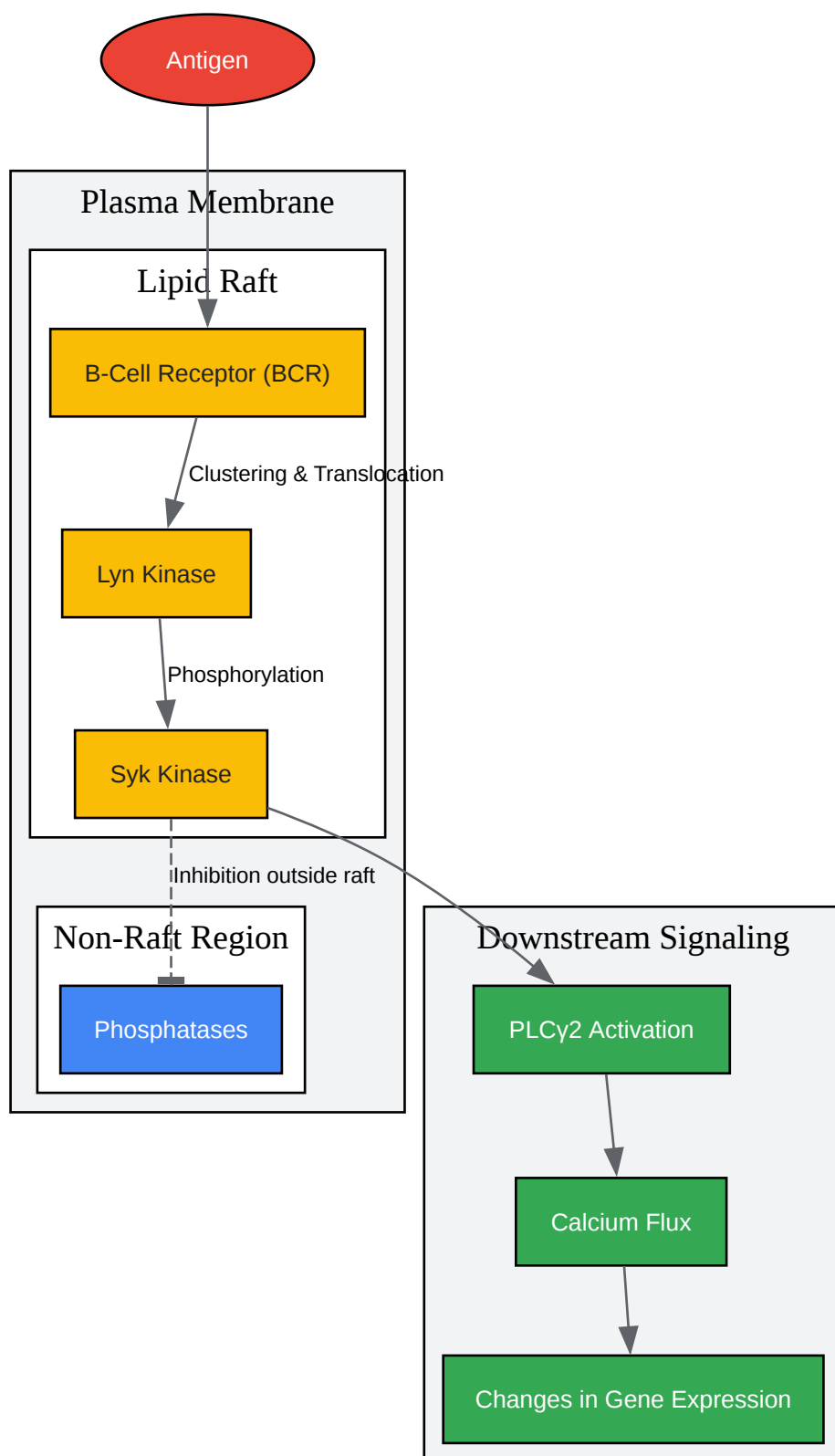
## Synaptic Vesicle Recycling Workflow



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Caption: Experimental workflow for studying synaptic vesicle recycling using **4-Di-10-ASP**.

## B-Cell Receptor Signaling and Lipid Raft Dynamics



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Caption: Simplified signaling pathway of B-cell activation involving lipid rafts.

## Conclusion

**4-Di-10-ASP** is a readily available and powerful fluorescent tool for researchers in various fields, particularly neuroscience and cell biology. Its utility in dissecting complex cellular processes such as synaptic vesicle turnover, mitochondrial health, and membrane organization makes it an invaluable probe. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of **4-Di-10-ASP** in laboratory settings. As with any experimental technique, optimization of the provided protocols for specific cell types and experimental conditions is recommended for achieving the best results.

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## References

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- 2. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
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